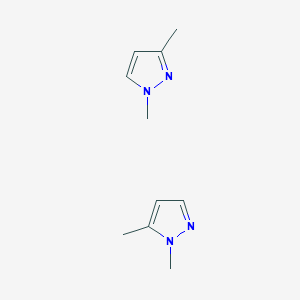
Mixture of (1,3-Dimethylpyrazole + 1,5-Dimethylpyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Mixture of (1,3-Dimethylpyrazole + 1,5-Dimethylpyrazole)” consists of two isomers of dimethylpyrazole. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Both 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole are derivatives of pyrazole, differing in the positions of the methyl groups on the pyrazole ring. These compounds are of significant interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrazole can be synthesized through the reaction of acetylacetone with hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . The reaction with hydrazine hydrate is sometimes violent, so the latter method is preferred . Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .
1,5-Dimethylpyrazole can be synthesized through similar methods, involving the reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale synthesis using the methods mentioned above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yields and purity. The products are then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Both 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert these compounds into their corresponding hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides, aryl halides, and acyl chlorides are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Corresponding hydrazines.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex heterocyclic systems. They serve as ligands in coordination chemistry and are used in the preparation of metal complexes.
Biology
In biology, these compounds are studied for their potential as enzyme inhibitors. They have shown activity against various enzymes, making them candidates for drug development.
Medicine
In medicine, derivatives of these compounds are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In industry, these compounds are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. They are also used as additives in lubricants and as corrosion inhibitors.
作用機序
The mechanism of action of these compounds varies depending on their application. In the case of enzyme inhibition, they typically bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. For example, 3,4-Dimethylpyrazole phosphate (DMPP) inhibits nitrification in soil by targeting the ammonia monooxygenase enzyme (AMO) in nitrifying bacteria .
類似化合物との比較
Similar Compounds
1,3,5-Trimethylpyrazole: Similar structure with an additional methyl group.
3,5-Dimethylpyrazole: Lacks the methyl group at the 1-position.
1,4-Dimethylpyrazole: Methyl groups at different positions.
Uniqueness
The unique positioning of the methyl groups in 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole affects their chemical reactivity and biological activity. These differences make them suitable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
1,3-dimethylpyrazole;1,5-dimethylpyrazole |
InChI |
InChI=1S/2C5H8N2/c1-5-3-4-7(2)6-5;1-5-3-4-6-7(5)2/h2*3-4H,1-2H3 |
InChIキー |
MVJJVMBWYDCMQB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C.CC1=CC=NN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


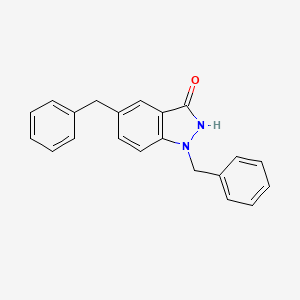

![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
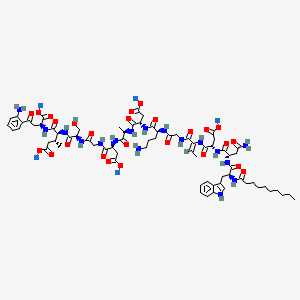
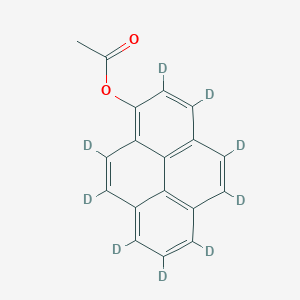

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
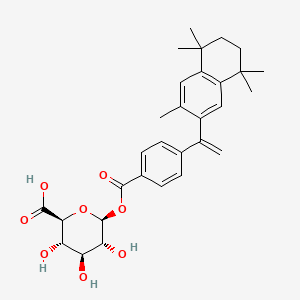
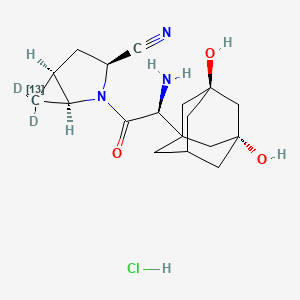
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
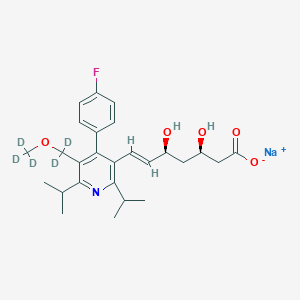
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
